Product packaging for D-Aspartic acid β-benzyl ester(Cat. No.:)

D-Aspartic acid β-benzyl ester

Cat. No.: B1579120
M. Wt: 223.2
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing D-Aspartic Acid as a Chiral Building Block

Amino acids are fundamental chiral building blocks in organic synthesis. acs.orgsymeres.com Their inherent chirality, possessing at least one stereocenter, makes them invaluable starting materials for the synthesis of optically pure compounds. acs.orgsymeres.com D-amino acids, the enantiomeric counterparts to the more common L-amino acids, have garnered increasing interest. nih.gov While L-amino acids are the primary constituents of proteins in most living organisms, D-amino acids are found in various natural sources, such as bacterial cell walls, and exhibit diverse physiological activities. nih.govpnas.org

D-aspartic acid, in particular, is recognized for its role in the brain and endocrine tissues, where it is involved in hormone synthesis and secretion. nih.gov In the context of synthetic chemistry, the chirality of D-aspartic acid provides a scaffold for constructing complex molecules with specific three-dimensional arrangements, a critical factor in determining the biological activity of many pharmaceutical compounds. frontiersin.org The precise spatial orientation of functional groups is paramount, and starting with a defined chiral molecule like D-aspartic acid can significantly streamline the synthesis of enantiomerically pure target molecules. frontiersin.org

Overview of Ester Derivatives in Protected Amino Acid Chemistry

In the synthesis of peptides and other complex organic molecules, the reactive functional groups of amino acids—the amino group and the carboxylic acid groups—must be temporarily blocked or "protected" to prevent unwanted side reactions. researchgate.netontosight.ai Esterification of the carboxylic acid moieties is a common and effective protection strategy. researchgate.netacs.orgnih.govacs.org

Various ester derivatives are employed, with the choice depending on the specific requirements of the synthetic route, particularly the conditions under which the protecting group must be removed. peptide.com For instance, tert-butyl esters are widely used in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and are cleaved under acidic conditions. peptide.com Allyl esters offer an alternative that is stable to both acids and the bases used for Fmoc group removal but can be selectively cleaved using a palladium catalyst. peptide.com The strategic selection of these ester protecting groups allows for orthogonal protection schemes, where different protecting groups can be removed independently of one another, enabling the synthesis of highly complex and branched structures. thieme-connect.com

Historical Development and Significance of β-Benzyl Esters in Organic Synthesis

Benzyl (B1604629) esters have long been a cornerstone of protecting group chemistry for carboxylic acids. rsc.orgorganic-chemistry.org Their utility stems from their relative stability to a wide range of reaction conditions and, most importantly, the mild conditions required for their removal. rsc.orgorganic-chemistry.org The benzyl group can be readily cleaved by catalytic hydrogenation, a method that is generally gentle and does not affect many other functional groups. nih.govresearchgate.net

The synthesis of benzyl esters can be achieved through several methods, including the reaction of carboxylate anions with benzyl halides or the condensation of carboxylic acids with benzyl alcohol. arkat-usa.orgumich.edu In the context of aspartic acid, which possesses two carboxylic acid groups (α and β), selective protection is crucial. The β-benzyl ester of aspartic acid directs subsequent reactions, such as peptide bond formation, to the α-carboxylic acid group. This regioselectivity is fundamental to constructing peptides with the correct amino acid sequence and side-chain modifications. The development of reliable methods for preparing specific isomers like D-aspartic acid β-benzyl ester has been a significant enabler for the synthesis of peptides and peptidomimetics containing this non-standard amino acid residue. lookchem.comchemimpex.com

Properties

Molecular Weight

223.2

Origin of Product

United States

Advanced Synthetic Methodologies for D Aspartic Acid β Benzyl Ester

Regioselective Esterification Strategies for D-Aspartic Acid

The key challenge in synthesizing D-Aspartic acid β-benzyl ester lies in selectively esterifying the β-carboxyl group while leaving the α-carboxyl group free. Various strategies have been developed to achieve this regioselectivity.

Direct Esterification Approaches and Optimization

Direct esterification of D-Aspartic acid with benzyl (B1604629) alcohol is a common approach. This method often involves the use of an acid catalyst and a solvent that allows for the removal of water, driving the reaction to completion. For example, a mixture of D-Aspartic acid, p-toluenesulfonic acid, and benzyl alcohol can be heated at reflux with a Dean-Stark trap to remove water. acs.org

However, this method can lead to the formation of both α- and β-esters, as well as the diester. To optimize for the β-ester, reaction conditions such as temperature, reaction time, and the ratio of reactants must be carefully controlled. The choice of solvent can also play a crucial role in regioselectivity.

Indirect Esterification via Activated Intermediates

Indirect methods often involve the formation of an activated intermediate, which then reacts with benzyl alcohol to form the desired ester. One common strategy is to first form an N-protected aspartic anhydride (B1165640). The anhydride can then be reacted with benzyl alcohol, with the regioselectivity of the reaction being influenced by the choice of solvent. For instance, in benzene (B151609), the α-anilide is favored, while in DMSO, the β-anilide is the major product. researchgate.net

Another approach is to use a coupling reagent to activate the β-carboxyl group. This can be achieved by using a reagent that selectively reacts with the β-carboxyl group, leaving the α-carboxyl group untouched.

Enzymatic and Biocatalytic Synthesis Routes

While the search results did not provide specific examples of enzymatic synthesis of this compound, this approach is gaining traction in the field of green chemistry. Enzymes, such as lipases, can offer high regioselectivity and stereoselectivity, reducing the need for protecting groups and harsh reaction conditions. The use of enzymes in chemoenzymatic copolymerization has been shown to be enhanced by the benzyl ester group of amino acid monomers. acs.org

Protecting Group Chemistry for the α-Amino and α-Carboxyl Functions

To prevent unwanted side reactions during peptide synthesis, the α-amino and α-carboxyl groups of this compound must be protected. The choice of protecting group is crucial, as it must be stable under the reaction conditions used for peptide coupling, but easily removable without affecting the rest of the molecule.

Implementation of N-α-Boc (Di-tert-butyl dicarbonate) Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group. fishersci.fichemimpex.com It is stable under a wide range of conditions, but can be easily removed with a mild acid, such as trifluoroacetic acid (TFA). The synthesis of Boc-D-Asp(OBzl)-OH involves reacting this compound with di-tert-butyl dicarbonate (B1257347) in the presence of a base.

Table 1: Comparison of Protecting Groups

Protecting GroupAbbreviationCleavage Conditions
Di-tert-butyl dicarbonateBocMild acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocMild base (e.g., piperidine)

Implementation of N-α-Fmoc (9-Fluorenylmethyloxycarbonyl) Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another popular choice for protecting the α-amino group. chemimpex.comchemimpex.com It is stable to acidic conditions, but can be cleaved with a mild base, such as piperidine (B6355638). This orthogonality to the Boc group makes it particularly useful in solid-phase peptide synthesis, where the two protecting groups can be selectively removed. epo.org The synthesis of Fmoc-D-Asp(OBzl)-OH involves reacting this compound with Fmoc-Cl or Fmoc-OSu in the presence of a base.

Orthogonal Protecting Group Strategies

In the synthesis of peptides and other complex molecules involving this compound, orthogonal protecting group strategies are essential. This approach allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering reaction conditions. The primary challenge in strategies involving aspartic acid esters is the base-catalyzed formation of aspartimide, a cyclic imide side-product that can lead to racemization and the formation of β-aspartyl peptides.

The benzyl ester protecting the β-carboxyl group is typically stable to the basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) group removal and the acidic conditions for Boc (tert-butyloxycarbonyl) group removal, although it is labile to hydrogenolysis. The combination of an N-terminal Boc group and a C-terminal benzyl ester (Boc/Bn) is considered quasi-orthogonal, as both are removed by acid, but their removal can be differentiated based on the strength of the acid used. biosynth.com A truly orthogonal strategy pairs the N-terminal Fmoc group with the β-benzyl ester, as the Fmoc group is removed by a base (like piperidine), which does not cleave the benzyl ester. biosynth.comnih.gov

To mitigate aspartimide formation, especially during Fmoc-based solid-phase peptide synthesis (SPPS), sterically hindered protecting groups for the β-carboxyl group have been developed. These groups offer superior protection compared to the standard benzyl ester under basic conditions. Research has shown that bulky, acyclic, aliphatic protecting groups are significantly more resistant to base-catalyzed aspartimide formation. researchgate.net

Below is a table comparing various protecting groups for the β-carboxyl group of aspartic acid and their stability, highlighting the principles of orthogonal protection.

Protecting GroupNα-Protection StrategyDeprotection ConditionsStability / Remarks
Benzyl (Bn) Fmoc or BocH₂/Pd (Hydrogenolysis)Orthogonal to Fmoc; Quasi-orthogonal to Boc. biosynth.com
tert-Butyl (tBu) FmocStrong Acid (e.g., TFA)Orthogonal to Fmoc. biosynth.com
Allyl (All) Fmoc or BocPd(0) catalystOrthogonal to both Fmoc and Boc/Bn strategies. nih.gov
2,4-dimethyl-3-pentyl Boc or FmocStrong Acid (e.g., HF)Offers excellent protection against base-catalyzed aspartimide formation. researchgate.net
1,1-dimethylallyl (DMA) FmocPd(0) catalystOrthogonal to the Fmoc group and compatible with t-butyl and benzyl-based groups. nih.gov

These strategies allow synthetic chemists to selectively unmask functional groups at various stages of a synthesis, enabling the construction of complex molecules with precise control over their architecture.

Control of Enantiomeric Purity During Synthesis

Maintaining the enantiomeric integrity of the stereocenter in D-Aspartic acid is paramount during the synthesis of its β-benzyl ester derivative. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant risk, particularly during esterification reactions.

The direct esterification of D-aspartic acid with benzyl alcohol, typically catalyzed by an acid like p-toluenesulfonic acid (TsOH) under conditions that remove water azeotropically, is a common method for preparing benzyl esters. However, the reaction conditions, especially the choice of solvent and temperature, critically influence the extent of racemization. researchgate.net

Studies have demonstrated that the use of high-boiling solvents like toluene (B28343) for the azeotropic removal of water can lead to considerable racemization of the amino acid's α-carbon. nih.gov The higher temperatures required for the toluene-water azeotrope provide sufficient energy to facilitate the reversible enolization or imine formation pathways that scramble the stereocenter.

A more effective strategy to preserve enantiomeric purity is the use of cyclohexane (B81311) as the azeotroping solvent. nih.govacs.org The cyclohexane-water azeotrope has a lower boiling point, allowing the esterification to proceed at a milder temperature, thereby minimizing the rate of racemization. A direct comparison of solvents in the preparation of amino acid benzyl esters highlights this critical difference.

SolventAzeotrope Boiling Point (°C)Racemization Outcome for Aspartic Acid EsterReference
Toluene~85Considerable racemization observed nih.govacs.org
Cyclohexane~69Product remains enantiomerically pure nih.govacs.org
Benzene / CCl₄~69 / ~66Enantiomerically pure, but solvents are hazardous nih.gov

Therefore, by carefully selecting a low-boiling azeotroping solvent such as cyclohexane, the Fischer-Speier esterification can be performed efficiently while safeguarding the stereochemical integrity of the this compound.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding an enantiomerically enriched product.

While direct asymmetric synthesis routes specifically targeting this compound are not extensively documented, the principles can be applied. An analogous asymmetric synthesis has been reported for N-benzyl-D-aspartic acid. This was achieved by the addition of benzylamine (B48309) to N-D-α-methylbenzylmaleamic acid, where the α-methylbenzyl group acts as the chiral auxiliary. rsc.org The diastereomeric product was then hydrolyzed to yield the final N-benzyl-D-aspartic acid.

This approach demonstrates a valid strategy for establishing the D-configuration at the α-carbon. A hypothetical adaptation for this compound could involve:

Attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative) to a suitable four-carbon prochiral substrate.

Performing a diastereoselective reaction, such as an amination or alkylation, to install the amine and β-benzyl ester functionalities with the correct stereochemistry.

Cleaving the chiral auxiliary to release the enantiomerically pure D-Aspartic acid derivative.

This method provides an alternative to starting from a chiral pool of D-aspartic acid and is particularly useful if the starting material is unavailable or if racemization during subsequent steps is a major concern.

Purification and Isolation Techniques in Scalable Synthesis

The effective purification and isolation of this compound are crucial for obtaining a high-purity product, especially in scalable syntheses for industrial or pharmaceutical applications. The most common and scalable method involves the isolation of the product as a salt, typically the p-toluenesulfonate (tosylate) salt. acs.org

A well-documented, multigram-scale, one-pot procedure for the L-enantiomer, which is directly applicable to the D-enantiomer, details an efficient purification process. acs.org The key steps are outlined below:

Reaction: D-Aspartic acid is heated at reflux with benzyl alcohol and p-toluenesulfonic acid in cyclohexane, using a Dean-Stark trap to remove the water formed during the reaction. acs.org

Precipitation: After the reaction is complete, the mixture is cooled. A non-solvent or anti-solvent, such as isopropyl alcohol or ethyl acetate, is added directly to the reaction mixture. nih.govacs.org This step is critical as it induces the selective precipitation of the desired product as its tosylate salt, while impurities, excess benzyl alcohol, and the acid catalyst remain dissolved in the solvent mixture.

Isolation: The resulting suspension is stirred to allow for complete crystallization. The solid product is then collected by filtration.

Washing and Drying: The filter cake is washed with a suitable solvent (e.g., isopropyl alcohol) to remove any residual impurities and then dried under vacuum to yield the pure this compound tosylate salt as a stable, crystalline solid. acs.org

Reactivity and Derivatization Pathways of D Aspartic Acid β Benzyl Ester

Selective Deprotection of the β-Benzyl Ester

Hydrogenolysis is the most common and generally cleanest method for the deprotection of benzyl (B1604629) esters. acsgcipr.org The process involves the cleavage of the carbon-oxygen bond in the ester by catalytic hydrogenation.

The standard procedure utilizes hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on an activated carbon support (Pd/C). acsgcipr.org The reaction proceeds through the adsorption of the substrate and hydrogen onto the catalyst's active sites, leading to the cleavage of the ester bond and generating the free carboxylic acid and toluene (B28343) as the sole byproduct. acsgcipr.org

A milder and often more convenient alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH). acsgcipr.org In this approach, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the palladium catalyst. mdma.ch Common hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene. acsgcipr.orgmdma.ch CTH can be particularly advantageous as it often proceeds under standard room temperature and pressure, and the use of formic acid is beneficial as it is a good solvent for many peptides. mdma.ch This method is effective for removing N-benzyloxycarbonyl groups, benzyl esters, and O-benzyl ethers. mdma.chrsc.org

MethodCatalystHydrogen SourceTypical ConditionsByproduct
Catalytic Hydrogenation 10% Pd/CH₂ gasMethanol or Ethanol, RT, 1 atmToluene
Catalytic Transfer Hydrogenation 10% Pd/C, Palladium BlackFormic Acid (HCOOH)Methanol, RTToluene, CO₂
Catalytic Transfer Hydrogenation 10% Pd/C1,4-CyclohexadieneEthanol, RefluxToluene, Benzene (B151609)
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium Formate (HCOONH₄)Methanol, RTToluene, NH₃, CO₂

A table summarizing common hydrogenolytic cleavage methods for benzyl esters.

Benzyl esters can also be cleaved under acidic conditions, although this method is generally less selective than hydrogenolysis. The stability of the benzyl ester to acid is intermediate; for instance, it is significantly more stable than a tert-butyl ester but can be cleaved by strong acids. thieme-connect.de

Strong, anhydrous acids are typically required. A common reagent for this purpose is hydrogen bromide (HBr) in a solvent like trifluoroacetic acid (TFA) or acetic acid. nih.gov The mechanism involves protonation of the ester oxygen followed by cleavage to form the carboxylic acid and a benzyl cation, which is subsequently trapped. The choice of acidic conditions must be carefully considered to avoid the premature cleavage of other acid-sensitive protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is readily removed by TFA. nih.gov

A significant side reaction associated with both acidic and basic treatment of aspartyl peptides is the formation of a cyclic succinimide (B58015) derivative, known as an aspartimide. nih.govpeptide.com This intramolecular cyclization can lead to a mixture of α- and β-aspartyl peptides and can also cause racemization at the α-carbon of the aspartic acid residue. peptide.comiris-biotech.de While HBr in TFA was found to be relatively harmless in one study, conditions must be optimized to minimize this side reaction. nih.gov

Reagent SystemConditionsSelectivity ConsiderationsPotential Side Reactions
HBr in Trifluoroacetic Acid (TFA) Anhydrous, RTCleaves Boc groups readily.Aspartimide formation. nih.gov
HBr in Acetic Acid/Phenol/p-Cresol Anhydrous, RTUsed to reduce side reactions on other residues like tyrosine. nih.govAspartimide formation. nih.gov
Trifluoromethanesulfonic acid (TFMSA) in TFA Anhydrous, RT, with scavengersVery strong acid system for global deprotection.Aspartimide formation, other acid-catalyzed side reactions. acs.org
Tin(IV) Chloride (SnCl₄) Anhydrous CH₂Cl₂, RTA Lewis acid approach that can leave other groups like benzyl ethers intact. dal.caSubstrate dependent; can cleave benzyl ethers with multiple coordination sites. dal.ca

A table comparing various acid-labile deprotection strategies for benzyl esters.

Beyond hydrogenolysis and acidolysis, several other methods offer unique selectivity for benzyl ester cleavage.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can selectively cleave benzyl esters. For example, tin(IV) chloride (SnCl₄) in dichloromethane (B109758) has been shown to deprotect benzyl esters, leaving benzyl ethers and other common protecting groups intact under specific conditions. dal.ca The proposed mechanism involves coordination of the tin center to the ester oxygens, facilitating a nucleophilic attack by chloride at the benzylic carbon. dal.ca Similarly, anhydrous ferric chloride (FeCl₃) has been reported to cleave benzyl ethers and may have applications for esters. researchgate.net

Enzymatic Deprotection: Enzymatic methods provide an exceptionally mild and highly selective means of deprotection. nih.gov Lipases and esterases can hydrolyze ester bonds under near-neutral aqueous conditions, leaving other protecting groups and the peptide backbone unaffected. nih.gov For instance, a lipase (B570770) from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BS2) have been shown to efficiently remove benzyl and methyl esters. nih.gov The primary challenges of this method are the solubility of the protected peptide substrate in the aqueous buffer and suppressing the proteolytic side activity of some enzymes. nih.gov

Oxidative Cleavage: Benzylic ethers can be cleaved oxidatively, and similar chemistry can be applied to esters. researchgate.net Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic C-O bonds. researchgate.netorganic-chemistry.org

Amide Bond Formation at the α-Carboxyl Group

The free α-carboxyl group of D-Aspartic acid β-benzyl ester is readily available for amide bond formation, a cornerstone reaction in peptide synthesis. This transformation requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amino group of another amino acid or peptide.

A wide array of coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions. These reagents convert the carboxylic acid into a more reactive intermediate. bachem.com They are broadly categorized into several classes, including carbodiimides and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org This intermediate is then attacked by the amine nucleophile to form the peptide bond. A major drawback of DCC is the formation of a dicyclohexylurea byproduct that is poorly soluble in many organic solvents. peptide.com DIC is often preferred in solid-phase synthesis because its corresponding urea (B33335) byproduct is more soluble. peptide.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also common. peptidescientific.com

Uronium/Aminium Salts: These reagents, often based on benzotriazole (B28993) derivatives, are highly efficient and lead to rapid coupling with low rates of racemization. sigmaaldrich.com Prominent examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptidescientific.comsigmaaldrich.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated OBt or OAt ester, which then rapidly acylates the amine. peptidescientific.com HATU is generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings. peptidescientific.comsigmaaldrich.com

ClassExample ReagentAbbreviationKey Features
Carbodiimides N,N'-DiisopropylcarbodiimideDICLiquid reagent, soluble urea byproduct. Often used with additives like HOBt. americanpeptidesociety.orgpeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble reagent and byproduct, useful in aqueous media. peptidescientific.com
Aminium/Uronium Salts O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly efficient, low racemization, effective for difficult couplings. peptidescientific.comsigmaaldrich.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUVery efficient, common reagent for standard couplings. peptide.com
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium HexafluorophosphatePyBOPStrong coupling reagent, avoids carcinogenic byproducts associated with the older BOP reagent. peptidescientific.com

A table of common coupling reagents used for amide bond formation.

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during peptide synthesis. Epimerization, the conversion of the D-amino acid derivative to its L-epimer, is a major risk during the activation and coupling steps. mdpi.comdntb.gov.ua

The primary mechanism for epimerization during coupling involves the formation of a 5(4H)-oxazolone intermediate. peptide.com The carboxyl-activated amino acid can cyclize to form this planar, achiral intermediate. Abstraction of the proton at the C-4 position by a base, followed by re-protonation, can lead to a mixture of D and L configurations. mdpi.com Factors that increase the risk of epimerization include the use of strong bases, elevated temperatures, and prolonged reaction times. u-tokyo.ac.jp

To suppress this side reaction, additives are frequently used in conjunction with coupling reagents, especially carbodiimides. peptide.com 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are common additives. peptide.com They act as nucleophiles that trap the activated intermediate (e.g., the O-acylisourea) to form an active ester (OBt or OAt ester). These esters are more stable towards oxazolone (B7731731) formation but still sufficiently reactive to acylate the amine, thus minimizing the opportunity for epimerization. peptide.compeptide.com

For aspartic acid derivatives specifically, the aforementioned aspartimide formation is another route that can lead to epimerization. iris-biotech.denih.gov The succinimide ring is susceptible to nucleophilic attack, which can open the ring to regenerate the peptide linkage, but this process can result in racemization at the α-carbon. iris-biotech.de The choice of protecting group on the β-carboxyl can influence the rate of this side reaction; sterically bulky esters can help shield the ester carbonyl from intramolecular attack. iris-biotech.de

Transformations Involving the D-Aspartic Acid Side Chain (Excluding Biological Context)

The side chain of this compound offers a versatile platform for chemical modification. Following the strategic removal of the benzyl protecting group, the liberated β-carboxyl functionality can be derivatized, and while challenging, the α-carbon stereocenter presents opportunities for further structural elaboration.

The benzyl ester of the β-carboxyl group is a protecting group that can be selectively removed under specific conditions, most commonly through catalytic hydrogenation. Once deprotected, the free carboxylic acid becomes available for a variety of chemical transformations.

A primary application is the formation of new amide or ester linkages. This is typically achieved by activating the carboxylic acid with a suitable coupling reagent, followed by reaction with a nucleophile. For instance, after on-resin deprotection of an aspartate side chain, the free carboxyl group can be coupled with various nucleophiles such as benzyl mercaptan (to form a thioester), 4-methoxy benzyl alcohol (to form a new ester), or cyclohexyl amine (to form an amide). nih.gov This two-step sequence of deprotection and subsequent coupling allows for the site-specific introduction of diverse functional groups or molecular probes onto the aspartic acid side chain.

Common transformations post-deprotection include:

Amide Bond Formation: Coupling with primary or secondary amines using reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) yields β-amides. nih.gov

Esterification: Reaction with alcohols in the presence of an activating agent can form new β-esters.

Reduction: The free carboxylic acid can be reduced to the corresponding primary alcohol, providing a different functional handle for further derivatization.

These modifications are fundamental in peptide chemistry for creating cyclic peptides, introducing labels, or synthesizing peptide-drug conjugates.

Modifying the α-carbon of an amino acid without compromising its stereochemical integrity is a significant synthetic challenge due to the acidity of the α-proton, which can lead to racemization under basic conditions. However, specialized methods have been developed to achieve stereoselective alkylation at this position.

One of the most effective strategies involves the use of chiral nickel(II) complexes of Schiff bases derived from the amino acid ester. nih.gov In this approach, the this compound would first be converted into a Schiff base, for example, with benzophenone. This Schiff base then coordinates with a Ni(II) center and a chiral ligand, such as one derived from (S)-o-[(N-benzylprolyl)amino]benzophenone. The resulting rigid, chiral complex sterically shields one face of the α-carbon, allowing a base to deprotonate and an incoming electrophile (e.g., an alkyl halide) to add from the less hindered face. organic-chemistry.org This process, known as the O'Donnell Amino Acid Synthesis, enables the stereocontrolled introduction of a new substituent at the α-position. organic-chemistry.org

Key aspects of this derivatization pathway include:

Formation of a Schiff Base: Protects the α-amino group and activates the α-proton.

Coordination to a Chiral Catalyst: Creates a rigid asymmetric environment around the α-carbon.

Stereoselective Alkylation: The chiral complex directs the approach of the electrophile, controlling the stereochemistry of the newly formed C-C bond. arizona.eduresearchgate.net

Following alkylation, acidic hydrolysis removes the Schiff base and the chiral auxiliary, yielding the α-substituted D-aspartic acid derivative while preserving the original D-configuration at the β-carbon. This methodology provides access to novel, tailor-made amino acids with unique steric and electronic properties for various applications in medicinal chemistry and material science.

Investigating Side Reactions and Their Mitigation in Complex Synthesis

The use of this compound in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), is complicated by its propensity to undergo undesirable side reactions. The primary concerns are aspartimide formation and other cyclization pathways, which can lead to impurities, reduced yields, and compromised stereochemical integrity.

Aspartimide formation is a major obstacle in the synthesis of aspartic acid-containing peptides. nih.gov The reaction is an intramolecular cyclization where the backbone amide nitrogen attacks the carbonyl carbon of the β-benzyl ester, displacing the benzyloxy group to form a five-membered succinimide ring (the aspartimide). iris-biotech.deiris-biotech.de This process is particularly pronounced under the basic conditions used for Fmoc-group removal in SPPS (e.g., piperidine) and is highly sequence-dependent, occurring most readily at Asp-Gly, Asp-Ala, and Asp-Ser sequences. peptide.com

The resulting aspartimide is problematic for several reasons:

Racemization: The α-proton of the succinimide ring is highly acidic and can be easily abstracted and re-protonated, leading to racemization (a mixture of D and L configurations). chemrxiv.org

Isomerization: The aspartimide ring can be opened by nucleophiles (such as piperidine (B6355638) or water) at either of its two carbonyl carbons, leading to a mixture of the desired α-linked peptide and the undesired β-linked iso-peptide. iris-biotech.depeptide.com

Research has shown that the benzyl ester is more susceptible to this side reaction than more sterically hindered protecting groups like the cyclohexyl ester. peptide.comnih.gov Under treatment with diisopropylethylamine, a peptide with a β-benzyl aspartate showed a 170-fold higher rate of imide formation compared to its β-cyclohexyl ester counterpart. nih.gov

Several strategies have been developed to mitigate aspartimide formation, as detailed in the table below.

Beyond aspartimide formation, this compound and its fully protected counterpart, D-dibenzyl aspartate, can undergo other undesired cyclization reactions, leading to the formation of stable heterocyclic products.

Intramolecular Cyclization (β-Lactam Formation): Studies on D-dibenzyl aspartate have shown that it can undergo intramolecular cyclization to form a four-membered ring, specifically (4R)-benzyl azetidine-2-one-4-carboxylate, which is a β-lactam. bit.edu.cnresearchgate.net This reaction is typically promoted by treating the free amine of the aspartate derivative with reagents like trimethylsilyl (B98337) chloride and triethylamine, followed by a Grignard reagent such as t-butylmagnesium chloride. researchgate.net The process involves the activation of the α-carboxyl group and subsequent nucleophilic attack by the α-amino group to close the ring.

Intermolecular Cyclization (Piperazinedione Formation): When D-dibenzyl aspartate is heated, it can undergo intermolecular cyclization. researchgate.net Two molecules of the amino acid ester react with each other, where the amino group of one molecule attacks the activated α-carboxyl group of another. This process, repeated, leads to the formation of a six-membered ring, a meso-3,6-disubstituted piperazine-2,5-dione (also known as a diketopiperazine). researchgate.net This side reaction is a common issue at the dipeptide stage in SPPS, especially when the C-terminal ester is activated for coupling to the third amino acid. rsc.org The rate of piperazinedione formation is influenced by the amino acid sequence and the nature of the ester group. rsc.org

These cyclization pathways represent significant challenges in the handling and application of this compound, as they consume the starting material and introduce impurities that can be difficult to separate from the desired product. Careful control of reaction conditions, such as temperature, base, and concentration, is crucial to minimize the formation of these undesired cyclic byproducts.

Applications in Advanced Synthetic Organic Chemistry and Chemical Biology Non Clinical

Role as a Chiral Building Block for Complex Molecular Architectures

The D-enantiomer of aspartic acid, when appropriately protected, serves as a crucial component in the stereocontrolled synthesis of intricate molecular structures. The β-benzyl ester derivative, in particular, offers a strategic advantage by allowing for selective deprotection and modification, thereby enabling the construction of diverse and complex molecular frameworks. This compound is instrumental in creating molecules with specific spatial arrangements, which is critical for their function in various chemical and biological systems. acs.org

D-Aspartic acid β-benzyl ester is widely utilized in solid-phase peptide synthesis (SPPS) and solution-phase methods for the creation of peptides and peptidomimetics. chemimpex.com In these syntheses, the amino group is typically protected with either a fluorenylmethoxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group, while the β-carboxyl group is masked by the benzyl (B1604629) ester. chemimpex.compeptide.com The benzyl ester is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the milder acidic conditions for Boc group removal, ensuring the side chain remains protected throughout the peptide chain elongation. peptide.com

The incorporation of D-amino acids like D-aspartic acid into peptide sequences is a common strategy to enhance their proteolytic stability and to modulate their conformational properties and biological activity. The β-benzyl ester moiety not only protects the side-chain carboxyl group but also enhances the lipophilicity of the amino acid derivative, which can facilitate its solubility and handling during synthesis. chemimpex.com

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product. peptide.comiris-biotech.de This intramolecular cyclization reaction can occur under both acidic and basic conditions, leading to the formation of a five-membered ring that can subsequently open to yield a mixture of α- and β-linked aspartyl peptides, as well as racemization at the α-carbon. peptide.comiris-biotech.de The choice of protecting groups and coupling reagents is critical to minimize this side reaction. For instance, in Boc-based synthesis, using a β-cyclohexyl ester instead of the β-benzyl ester has been shown to reduce aspartimide formation. peptide.com

Protecting Group CombinationCommon ApplicationKey Considerations
Fmoc-D-Asp(OBzl)-OHFmoc-based Solid-Phase Peptide Synthesis (SPPS)Benzyl ester is stable to piperidine (B6355638) used for Fmoc removal. peptide.com
Boc-D-Asp(OBzl)-OHBoc-based Solid-Phase Peptide Synthesis (SPPS)Benzyl ester is generally stable to TFA concentrations used for Boc removal. peptide.com
Z-D-Asp(OBzl)-OHSolution-phase peptide synthesisBoth protecting groups are removable by hydrogenolysis. scbt.com

Introducing conformational constraints into peptides is a key strategy for designing peptidomimetics with improved affinity, selectivity, and stability. The incorporation of D-amino acids, such as this compound, is a powerful tool for inducing specific secondary structures like β-turns and helices. nih.gov By replacing a naturally occurring L-amino acid with its D-enantiomer, the local conformational space of the peptide backbone is significantly altered, forcing it to adopt a different, more rigid conformation. This can pre-organize the peptide into a bioactive conformation, leading to enhanced binding to its target receptor.

The defined stereochemistry of this compound allows for precise control over the spatial orientation of the side chain, which is crucial for molecular recognition. The ability to selectively deprotect the β-benzyl ester further allows for the introduction of additional structural elements or cross-links, creating even more highly constrained and complex architectures.

Macrocyclization is another important strategy to constrain peptide conformation, leading to enhanced biological properties. mdpi.com this compound plays a role in the synthesis of cyclic peptides, where the side-chain carboxyl group can be utilized as a handle for cyclization. thieme-connect.com After the linear peptide has been assembled, the benzyl ester can be selectively removed, and the now-free carboxyl group can be used to form a lactam bridge with an N-terminal amino group or a side-chain amino group of another residue (e.g., lysine). rsc.orgfrontiersin.org

Furthermore, the aspartic acid side-chain benzyl ester can serve as a precursor to other functional groups, such as carbonyl azides or thioesters. thieme-connect.com These activated groups can then participate in various ligation chemistries to achieve macrocyclization under mild conditions, which is compatible with complex and sensitive peptide structures. thieme-connect.comrsc.org The use of a D-amino acid in the peptide backbone can also help to induce a turn conformation that facilitates the ring-closing reaction. nih.gov

Precursor in Polymer Chemistry (e.g., poly(amino acids))

Beyond peptide synthesis, this compound is a valuable monomer for the synthesis of polypeptides and advanced polymer architectures. These materials have applications in fields ranging from materials science to drug delivery.

Poly(β-benzyl-D-aspartate) (PBD-Asp) is a synthetic polypeptide that can be prepared by the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA), which is derived from this compound. The resulting polymer is a homopolymer of D-aspartic acid with the side chains protected as benzyl esters. acs.org

PBD-Asp, and its L-enantiomer counterpart, are known to adopt helical secondary structures in certain solvents. acs.org Specifically, poly-β-benzyl-L-aspartate has been shown to form a left-handed α-helix, a property that is influenced by the side-chain structure. acs.orgacs.org The study of copolymers of β-benzyl-L-aspartate and β-benzyl-D-aspartate has provided insights into the relationship between monomer stereochemistry and the resulting polymer's helical sense. acs.orgacs.org These polymers serve as important models for understanding protein folding and structure.

This compound is also used in the synthesis of block copolymers. sigmaaldrich.com Block copolymers are macromolecules composed of two or more different polymer chains (blocks) linked together. harth-research-group.org Polypeptide-based block copolymers are of particular interest because they can self-assemble into a variety of nanostructures, such as micelles, vesicles, and gels, making them useful for applications like drug delivery systems. nih.govjst.go.jp

For example, a block copolymer can be synthesized where one block is a hydrophilic polymer like poly(ethylene glycol) (PEG) and the other block is a hydrophobic polypeptide like poly(β-benzyl-D-aspartate). nih.govchem-soc.si This is often achieved by using an amino-terminated PEG as a macroinitiator to start the ring-opening polymerization of the D-aspartate-NCA. nih.gov The resulting amphiphilic diblock copolymer can self-assemble in aqueous solution to form micelles with a hydrophobic PBD-Asp core and a hydrophilic PEG corona. nih.govjst.go.jp These micelles can encapsulate hydrophobic drugs, demonstrating their potential as nanocarriers. nih.gov

Polymer TypeMonomer/PrecursorSynthetic MethodKey Feature/Application
Poly(β-benzyl-D-aspartate)β-benzyl-D-aspartate-N-carboxyanhydrideRing-Opening Polymerization (ROP)Forms helical structures; model for polypeptide conformation. acs.org
Poly(ethylene glycol)-b-poly(β-benzyl-L-aspartate)mPEG-NH₂ and β-benzyl L-aspartate-NCAROP using PEG macroinitiatorAmphiphilic; self-assembles into micelles for drug delivery. nih.gov
Poly(L,L-lactide-co-β-benzyl L-aspartate)Amino-terminated poly(β-benzyl L-aspartate) and L,L-lactideCopolymerizationBiodegradable block copolymer. chem-soc.si

Utilization in Asymmetric Synthesis Beyond Peptide Chemistry

This compound and its derivatives serve as valuable chiral building blocks in advanced organic synthesis, extending their utility beyond the realm of traditional peptide chemistry. Their inherent chirality and versatile functional groups—a primary amine, a free carboxylic acid, and a benzyl-protected carboxylic acid—allow for stereocontrolled introductions of key structural motifs into complex, non-peptidic molecules.

Construction of Chiral Centers in Non-Amino Acid Frameworks

The stereochemically defined carbon backbone of D-aspartic acid benzyl esters makes them excellent starting materials for the synthesis of various chiral, non-amino acid structures. Researchers have utilized these compounds as C4 chiral building blocks to construct complex cyclic and heterocyclic systems. acs.org The fixed stereochemistry at the α-carbon is transferred to the target molecule, establishing a key chiral center with high fidelity.

A significant application is in the synthesis of β-lactams (azetidin-2-ones), which are core structural units in many antibiotic drugs. For instance, studies on the cyclization reactions of D-dibenzyl aspartate, a closely related derivative, have demonstrated its effective conversion into (4R)-benzyl azetidine-2-one-4-carboxylate. researchgate.netbit.edu.cn This transformation leverages the inherent chirality of the D-aspartic acid framework to produce the enantiomerically pure β-lactam ring. The process involves an intramolecular cyclization that directly translates the stereocenter of the starting material to the final product. researchgate.net

Beyond β-lactams, D-aspartic acid benzyl esters are precursors for other valuable heterocyclic frameworks. Research has shown the synthesis of meso-3,6-disubstituted piperazine-2,5-diones through the intermolecular cyclization of D-dibenzyl aspartate. researchgate.netbit.edu.cn These derivatives are important scaffolds in medicinal chemistry and materials science. The use of this compound as a chiral precursor ensures the stereochemical integrity of the final non-amino acid product.

Table 1: Examples of Non-Amino Acid Frameworks from D-Aspartic Acid Benzyl Esters

Starting Material Derivative Synthetic Transformation Resulting Chiral Framework Significance Reference
D-Dibenzyl aspartate Intramolecular Cyclization (4R)-benzyl azetidine-2-one-4-carboxylate Core unit of β-lactam antibiotics researchgate.netbit.edu.cn
D-Dibenzyl aspartate Intermolecular Cyclization meso-3,6-disubstituted piperazine-2,5-diones Important pharmacophore researchgate.netbit.edu.cn

Role as a Chiral Auxiliary in Organic Transformations

In the context of asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction, after which it is removed. While this compound is a powerful chiral building block where its structure is permanently integrated into the final molecule, its use as a classical, removable chiral auxiliary is not extensively documented in the reviewed literature.

Instead, its primary role is that of a "chiral template" or "chiral synthon," where its entire stereodefined structure serves as a foundational component of the target molecule. For example, in the synthesis of azetidinones from D-dibenzyl aspartate, the aspartic acid backbone is not cleaved away but rather becomes the core of the final product. researchgate.net

This contrasts with classical auxiliaries, such as Evans oxazolidinones or cyclo(-L-Val-Gly-), which are used to direct the alkylation of a prochiral enolate before being cleaved to reveal a chiral α-substituted carboxylic acid. researchgate.net In such cases, the auxiliary's role is purely to control stereochemistry. The utility of this compound lies in contributing its own chiral framework to the final product's architecture.

Application as a Standard in Analytical Chemistry

The enantiomeric purity of chiral molecules is a critical parameter in pharmaceutical development and chemical synthesis. This compound serves as an important reference material, or analytical standard, for the development and validation of analytical methods designed to separate and quantify enantiomers.

The primary technique where this compound is used as a standard is in chiral High-Performance Liquid Chromatography (HPLC). acs.org Developing a robust chiral HPLC method requires a reliable way to distinguish between the D- and L-enantiomers of a compound. To achieve this, chemists often use enantiomerically pure samples of both the D- and L-isomers, as well as a racemic (50:50) mixture.

Pure this compound can be used to:

Identify Peak Retention Time: By injecting a pure sample, analysts can definitively determine the retention time for the D-enantiomer on a specific chiral column and mobile phase combination.

Validate Method Specificity: It helps confirm that the analytical method can successfully separate the D-enantiomer from its L-counterpart and other potential impurities. acs.orgnih.gov

Establish Enantiomeric Purity: It serves as a reference point to calculate the enantiomeric excess (e.e.) of synthetic batches, ensuring that the desired stereochemical outcome has been achieved. acs.orgresearchgate.net

Studies focused on preventing racemization during the synthesis of amino acid benzyl esters have utilized chiral HPLC to confirm the enantiomeric integrity of their products. acs.orgnih.gov In these analyses, the pure enantiomers, such as those of dibenzyl aspartate, serve as the benchmark against which the newly synthesized material is compared, validating the success of the synthetic protocol. acs.org

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Monitoring Reaction Progress and Compound Identity

Spectroscopy offers non-destructive methods to probe the molecular structure, confirm the presence of specific functional groups, and verify the molecular weight of D-Aspartic acid β-benzyl ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. While direct NMR spectra of enantiomers are identical, the technique is crucial for confirming the successful synthesis of the target compound by verifying the connectivity of atoms.

For the related dibenzyl aspartate, specific chemical shifts in ¹H NMR confirm the presence of the benzyl (B1604629) groups, the protons on the aspartic acid backbone, and the amine group. acs.org Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, from the ester and acid carbonyls to the aromatic carbons of the benzyl group. acs.org

To assess stereochemical purity, chiral resolving agents such as Mosher's acid can be employed. nih.gov The reaction of the amino acid ester with a chiral agent forms diastereomers, which are distinguishable by ¹H NMR, allowing for the quantification of enantiomeric composition. nih.gov

Table 1: Representative NMR Data for the Aspartate Dibenzyl Ester Scaffold Note: The following data is for the corresponding L-enantiomer p-toluenesulfonate salt; the D-enantiomer would exhibit an identical spectrum. Data is referenced from a study on (S)-Dibenzyl aspartate p-toluenesulfonate. acs.org

NucleusChemical Shift (δ) in ppmDescription
¹H4.91 (s, 2H), 4.98-5.04 (d, 2H)CH₂ protons of the two benzyl groups
¹H7.15–7.28 (m, 10H)Aromatic protons of the benzyl groups
¹H4.47 (t, 1H)α-proton (CH) of the aspartate backbone
¹H3.05-3.18 (dd, 2H)β-protons (CH₂) of the aspartate backbone
¹³C67.4, 68.5CH₂ carbons of the benzyl groups
¹³C128.7, 129.0, 129.1, 134.8, 135.4Aromatic carbons of the benzyl groups
¹³C49.9α-carbon of the aspartate backbone
¹³C34.0β-carbon of the aspartate backbone
¹³C168.2, 170.0Carbonyl carbons of the ester and acid groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. This technique is particularly useful for confirming the presence of the ester and carboxylic acid moieties, which are central to the compound's identity. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationApproximate Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
AmineN-H stretch3400-3250
Ester CarbonylC=O stretch~1735
Carboxylic Acid CarbonylC=O stretch~1710
AmineN-H bend~1600
Benzene (B151609) RingC=C stretch1600-1450
EsterC-O stretch1300-1000

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. For this compound (C₁₁H₁₃NO₄), the expected monoisotopic mass is 223.0845 g/mol . scbt.com High-resolution mass spectrometry can confirm this mass, thereby verifying the molecular formula.

Furthermore, fragmentation patterns observed during tandem MS (MS/MS) experiments provide evidence for the compound's structure. Characteristic fragments would arise from the cleavage of the benzyl ester bond or other specific cleavages within the aspartic acid backbone, helping to distinguish it from isomers. nih.gov

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from reaction impurities and, most importantly, from its corresponding L-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and determining the enantiomeric excess (e.e.) of this compound. acs.orgacs.org The use of a chiral stationary phase (CSP) allows for the physical separation of the D- and L-enantiomers. acs.org

Research has demonstrated successful separation of the enantiomers of dibenzyl aspartate using a polysaccharide-based chiral column. acs.orgacs.org By comparing the retention times and peak areas of the D- and L-enantiomers to those of a racemic standard, the enantiomeric purity of a sample can be precisely quantified. This method is critical for validating synthesis procedures aimed at producing the enantiomerically pure compound. acs.orgacs.orgnih.gov

Table 3: Example Chiral HPLC Method Parameters for Aspartate Dibenzyl Ester Enantiomers Data based on a published method for the separation of (S)- and (R)-dibenzyl aspartate. acs.orgacs.org

ParameterCondition
Column Phenomenex Lux 3 μ Amylose-2 (150 mm × 4.6 mm i.d.)
Mobile Phase Hexane/Ethanol/Methanol (73.6/18.4/8)
Flow Rate 1.5 mL/min
Detection UV at 210 nm
Result Baseline separation of the two enantiomers

Gas chromatography (GC) is generally less suitable for the direct analysis of amino acids and their esters due to their low volatility and thermal instability. Direct injection of this compound into a GC system would likely lead to decomposition rather than volatilization.

However, GC analysis can be made applicable through a derivatization step. nih.gov The free carboxylic acid and amine groups can be converted into more volatile and thermally stable derivatives (e.g., through silylation or further esterification). nih.gov After derivatization, the compound could be analyzed on a GC system, often coupled with a mass spectrometer (GC-MS), to assess purity. Chiral GC columns could then be used to determine enantiomeric excess. nih.gov

Computational and Theoretical Investigations of D Aspartic Acid β Benzyl Ester Systems

Quantum Chemical Studies on Conformational Preferences and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of D-Aspartic acid β-benzyl ester, providing insights into its three-dimensional structure, stability, and electronic characteristics. These computational methods model the molecule at the electronic level, offering a detailed view of its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the lowest energy conformations (ground state geometries) of flexible molecules like this compound. By employing functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can perform geometry optimizations to locate stable conformers and calculate their relative energies. nih.govdergipark.org.trderpharmachemica.com

The conformational landscape of this compound is primarily defined by the torsion angles around the Cα-Cβ, Cβ-Cγ, and Cγ-O bonds. DFT calculations can predict these angles with high accuracy, revealing the most stable spatial arrangements of the amino, carboxylic acid, and β-benzyl ester groups. These studies typically show that intramolecular hydrogen bonding and the minimization of steric hindrance are the dominant forces governing conformational preference.

For instance, a typical DFT study would identify several low-energy conformers and rank them by their relative stability. The results, including key geometrical parameters, provide a foundational understanding of the molecule's preferred shapes.

Table 1: Hypothetical DFT-Calculated Properties for Low-Energy Conformers of this compound This table is illustrative and represents the type of data generated from DFT calculations.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (N-Cα-Cβ-Cγ)Dipole Moment (Debye)
1 (Global Minimum)0.00-65.8°2.5
20.75178.2°3.1
31.2060.5°4.5

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), provide a rigorous framework for analyzing the electronic properties of a molecule. chimia.ch

For this compound, ab initio calculations can elucidate its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. aps.org Key properties derived from these analyses include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. ESP maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack, thereby guiding the understanding of intermolecular interactions and reaction mechanisms. yu.edu.joyu.edu.jo

Table 2: Illustrative Electronic Properties from Ab Initio Calculations This table is illustrative and represents the type of data generated from ab initio calculations.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Ionization Potential8.9 eV
Electron Affinity0.8 eV

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

The formation of this compound (esterification) and the removal of the benzyl (B1604629) protecting group (deprotection) are fundamental reactions in its application, particularly in peptide synthesis. Computational methods can locate the transition state (TS) for these reactions—the highest energy point along the reaction pathway. ucsb.edu The energy difference between the reactants and the TS, known as the activation energy (ΔG‡), determines the reaction rate. acs.org

For the acid-catalyzed esterification of D-aspartic acid with benzyl alcohol, theoretical models can trace the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and subsequent dehydration steps. Similarly, the deprotection of the benzyl ester, often achieved through acidolysis or hydrogenolysis, can be modeled to understand the bond-breaking and bond-forming processes at a molecular level. acsgcipr.org Analysis of the TS structure reveals which atoms are directly involved in the reaction and the geometry required for the transformation to occur.

Table 3: Representative Calculated Activation Barriers for Key Reactions This table is illustrative and represents the type of data generated from transition state calculations.

ReactionComputational MethodCalculated ΔG‡ (kcal/mol)Key Imaginary Frequency (cm⁻¹)
Acid-Catalyzed EsterificationDFT (B3LYP/6-311+G) 18.5-350 (O-H bond formation)
Acid-Catalyzed Deprotection (Hydrolysis)DFT (B3LYP/6-311+G)22.1-410 (C-O bond cleavage)

In peptide synthesis, a significant challenge involving aspartic acid residues is the formation of side products, most notably aspartimide. iris-biotech.deresearchgate.net This occurs via an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ester carbonyl, especially under basic or acidic conditions used during synthesis. chemrxiv.orgnih.gov This side reaction can lead to a mixture of products, including α- and β-peptides, as well as racemization at the α-carbon. mdpi.com

Computational studies are instrumental in elucidating the reaction pathways of such side reactions. By calculating the activation barriers for both the desired reaction (e.g., peptide bond formation) and the undesired side reaction (aspartimide formation), researchers can predict the conditions under which the side reaction is likely to become significant. These theoretical models can compare different protecting groups or reaction conditions to identify strategies that kinetically disfavor the formation of the aspartimide intermediate.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical methods are excellent for studying isolated molecules or simple reaction steps, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time in a more complex environment, such as in a solvent. nih.govresearchgate.net MD simulations model the motions and interactions of every atom in the system, providing a dynamic picture of how this compound interacts with its surroundings. nih.gov

These simulations can reveal how solvent molecules, like water or organic solvents, arrange themselves around the solute, forming solvation shells. rsc.org The nature of these interactions can significantly influence the conformational preferences of the ester. For example, in a polar solvent, conformations that maximize the exposure of polar groups (the amino and acid functionalities) to the solvent may be favored.

MD simulations are also used to study the dynamic flexibility of the molecule, showing how it transitions between different conformations over time. This information is crucial for understanding how the molecule behaves in solution, which is its typical state for chemical reactions and biological applications.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of amino acid esters, including D-Aspartic acid β-benzyl ester, has traditionally relied on methods that employ hazardous solvents. A significant future direction is the development of more environmentally benign and sustainable synthetic protocols.

Research has demonstrated a successful move away from banned or hazardous solvents like benzene (B151609) and carbon tetrachloride, which were commonly used to azeotropically remove water during Fischer-Speier esterification. researchgate.netresearchgate.netnih.gov An efficient and safer alternative involves using cyclohexane (B81311) as the azeotroping solvent. researchgate.netnih.govacs.org This substitution not only avoids highly toxic reagents but also, under controlled conditions, preserves the enantiomeric purity of the product, which can be compromised by the high temperatures of other solvents like toluene (B28343). researchgate.netacs.org

Further advancements are anticipated through the integration of biotechnological and chemoenzymatic strategies. scielo.br These approaches offer numerous advantages over classical chemical synthesis, including:

Use of renewable feedstocks. nih.gov

Milder reaction conditions, leading to lower energy consumption.

High selectivity, which reduces the formation of by-products and simplifies purification. scielo.br

Generation of less chemical waste, aligning with the principles of green chemistry. scielo.br

Engineering enzymatic pathways, for example, could lead to the direct and highly selective production of protected amino acids, completely circumventing the need for harsh chemical reagents and organic solvents. scielo.brnih.gov

Exploration of Novel Protecting Groups for Aspartic Acid β-Carboxyl

The benzyl (B1604629) ester moiety in this compound serves as a protecting group for the side-chain carboxyl function. However, its use, particularly in Fmoc-based Solid Phase Peptide Synthesis (SPPS), is associated with the risk of aspartimide formation. iris-biotech.de This base-catalyzed intramolecular cyclization is a major side reaction that leads to a mixture of by-products and potential racemization, complicating purification and reducing yields. iris-biotech.de

A primary focus of future research is the design and implementation of novel protecting groups that minimize this side reaction. The main strategy revolves around increasing steric hindrance around the β-carboxyl group to prevent the nucleophilic attack from the backbone amide nitrogen. iris-biotech.de

Key developments and areas for exploration include:

Bulky Alkyl Esters: Research has shown that sterically demanding, acyclic alkyl groups are significantly more effective at suppressing aspartimide formation than less bulky or cyclic esters. nih.govresearchgate.net The 2,4-dimethyl-3-pentyl ester, for instance, offers excellent protection even at elevated temperatures. nih.govresearchgate.net

Ylide-Based Protecting Groups: A more radical approach involves masking the carboxylic acid functionality altogether. Cyanosulfurylides and, more recently, cyanopyridiniumylides (CyPYs) have been introduced as exceptionally stable protecting groups. researchgate.netchemrxiv.org They replace the carboxyl oxygen with a stable C-C bond, effectively preventing cyclization. researchgate.net These groups are stable to common SPPS conditions, and newer versions like CyPYs are removable under acidic conditions, making them compatible with a wider range of amino acids, including methionine and cysteine. chemrxiv.org

A comparison of various protecting groups for the aspartic acid β-carboxyl is presented below.

Protecting Group ClassSpecific ExamplesKey AdvantagesKey Disadvantages/Deprotection Method
Standard Esters Benzyl, tert-Butyl (OtBu)Widely used, well-understood reactivity.Prone to aspartimide formation, especially under basic conditions (e.g., piperidine).
Bulky Cyclic Esters Cyclohexyl (OcHx), Adamantyl (OAdm)Increased steric hindrance reduces aspartimide formation compared to standard esters.Can still form significant amounts of aspartimide, especially at higher temperatures. nih.govresearchgate.net
Bulky Acyclic Esters 2,4-dimethyl-3-pentyl (ODmPent)Significantly more resistant to base-catalyzed aspartimide formation due to high steric bulk. nih.govresearchgate.netMay require specific conditions for efficient removal.
Ylide-Based Groups Cyanosulfurylides, Cyanopyridiniumylides (CyPY)Exceptionally stable to all common manipulations, effectively preventing aspartimide formation. researchgate.netchemrxiv.orgRequires specific, non-standard deprotection steps (e.g., electrophilic halogenating agents for cyanosulfurylides; acidic hydrolysis for CyPYs). chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The challenges associated with complex peptide synthesis, including side reactions like aspartimide formation, are being addressed by the adoption of flow chemistry and fully automated synthesis platforms. amidetech.com These technologies offer a paradigm shift from traditional batch synthesis, providing precise control over reaction parameters that is difficult to achieve otherwise. amidetech.comdntb.gov.ua

Key advantages of integrating the synthesis of peptides containing this compound with these platforms include:

Precise Parameter Control: Automated systems allow for exact management of temperature, pressure, and residence times, which can be optimized to minimize side reactions. amidetech.com

Efficient Mixing: Continuous flow reactors ensure rapid and homogenous mixing, leading to more consistent and reproducible results compared to batch processes. amidetech.com

Enhanced Safety: The use of closed systems and smaller reaction volumes minimizes handling of hazardous reagents. acs.org

High-Fidelity Synthesis: Optimized, automated fast-flow protocols have been developed that enable the rapid synthesis of long peptide chains (up to 164 amino acids) with high purity and minimal by-product formation. amidetech.com

Future work will focus on developing specific, optimized modules and protocols for incorporating difficult-to-couple building blocks like protected aspartic acid derivatives into automated workflows, further enhancing the speed and reliability of producing complex peptides.

Expansion of Applications in Materials Science and Bioconjugation (Non-Therapeutic)

While traditionally used in peptide synthesis, this compound and its derivatives are emerging as versatile building blocks in materials science and for bioconjugation applications beyond therapeutic use.

Polymer and Materials Science: The compound serves as a monomer for the synthesis of advanced polymers. lookchem.com Its N-carboxyanhydride (NCA) derivative is used in the ring-opening polymerization to create poly(β-benzyl D-aspartate). nanosoftpolymers.com These polypeptides can be further processed into block copolymers, which self-assemble into functional nanostructures like micelles. nanosoftpolymers.com Such materials are being explored for applications in creating biocompatible and biodegradable drug delivery vehicles and tissue engineering scaffolds. guidechem.com

Bioconjugation: The unique chemical handles of this compound make it a useful tool for bioconjugation. chemimpex.com It can act as a linker to attach biomolecules, such as peptides or labels, to surfaces or other molecules. This is critical for the development of advanced diagnostic tools, biosensors, and targeted delivery systems where precise molecular architecture is required. chemimpex.com

Future research will likely expand on these applications, exploring the creation of novel "smart" materials that respond to environmental stimuli (e.g., pH, temperature) and developing more sophisticated bioconjugation strategies for creating complex, functional bio-hybrid systems.

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Optimization

Optimizing the synthesis of peptides containing this compound requires a deep understanding of reaction kinetics and the formation of transient intermediates or by-products. Advanced spectroscopic techniques, particularly when used for in-situ (real-time) monitoring, are crucial for achieving this.

The integration of in-line spectroscopic monitoring is a key advantage of flow chemistry platforms. amidetech.com This allows for continuous analysis of the reaction stream, providing immediate feedback for process optimization. Emerging methodologies in this area include:

Vibrational Spectroscopy: Techniques such as Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy are powerful tools for monitoring chemical transformations. mdpi.com They can provide real-time data on the concentration of reactants, the formation of the desired product, and the appearance of impurities like aspartimide, all without the need for sample extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging technique that can provide detailed structural information directly from a reaction mixture as it flows through the spectrometer, enabling precise tracking of complex reaction pathways.

The application of these advanced analytical methods will allow researchers to rapidly identify optimal reaction conditions, troubleshoot problematic steps, and ensure the high fidelity of syntheses involving this compound, ultimately accelerating the development of both synthetic protocols and novel applications.

Q & A

Q. How can conflicting solubility data for this compound in polar solvents be addressed?

  • Methodological Answer : Solubility varies with crystallinity (amorphous vs. crystalline forms). Use powder X-ray diffraction (PXRD) to characterize batches. For low solubility in DMF, pre-dissolve in minimal dichloromethane (DCM) before adding to reaction mixtures. Dynamic light scattering (DLS) assesses colloidal stability in aqueous buffers .

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